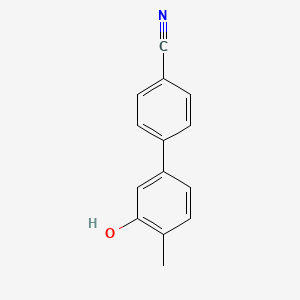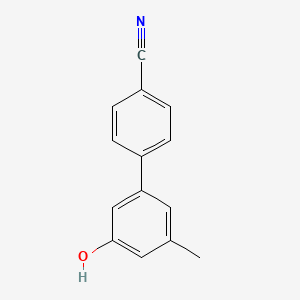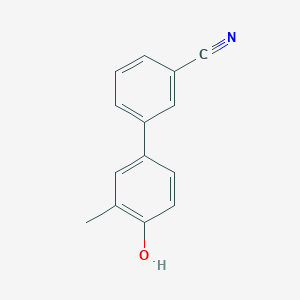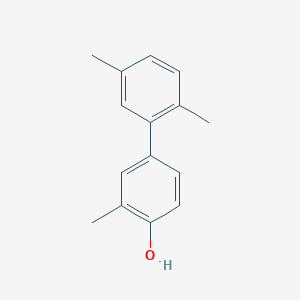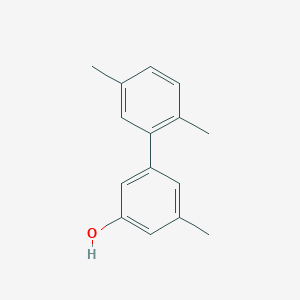
5-(4-Formylphenyl)-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Formylphenyl)-2-methylphenol, 95% (also known as 4-Formyl-2-methylphenol and 4-Formyl-2-methylbenzene-1-ol) is a compound belonging to the phenol family of organic compounds. It is an aromatic compound composed of a hydroxy group and a formyl group attached to a benzene ring. It is a white crystalline solid at room temperature and has a melting point of 130-131 °C and a boiling point of 305 °C. It is soluble in most organic solvents and is slightly soluble in water.
Mécanisme D'action
The mechanism of action of 5-(4-Formylphenyl)-2-methylphenol, 95% is not well understood. However, it is thought to act as an electron acceptor, allowing it to react with other molecules and form new compounds. Additionally, it is thought to be able to react with other molecules to form more stable compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Formylphenyl)-2-methylphenol, 95% are not well understood. However, it is known to be a mild irritant to the skin and eyes, and has been reported to cause mild allergic reactions in some individuals. Additionally, it is known to be toxic to aquatic organisms and has been shown to cause genetic damage in some organisms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-Formylphenyl)-2-methylphenol, 95% in lab experiments include its availability, its low cost, and its relatively low toxicity. Additionally, it has a low boiling point and is soluble in most organic solvents, making it easy to use in a variety of reactions. However, it is also important to note that it is a mild irritant and can cause allergic reactions in some individuals.
Orientations Futures
There are several potential future directions for research on 5-(4-Formylphenyl)-2-methylphenol, 95%. These include further research on its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, research could be conducted on its potential toxicity to aquatic organisms, its potential for genetic damage, and its potential for use as a catalyst in organic reactions. Finally, further research could be conducted on its potential for use as a solvent for organic reactions and its potential for use in the synthesis of polymers, dyes, and other materials.
Méthodes De Synthèse
5-(4-Formylphenyl)-2-methylphenol, 95% can be synthesized by a process known as the Williamson ether synthesis. In this process, an alkoxide is reacted with an alkyl halide in the presence of a base such as sodium hydroxide. The reaction produces an ether and a salt as the two products. In the case of 5-(4-Formylphenyl)-2-methylphenol, 95%, the alkoxide is 4-formylphenol and the alkyl halide is 2-methylbenzyl bromide. The reaction is carried out at room temperature and the product is purified by recrystallization.
Applications De Recherche Scientifique
5-(4-Formylphenyl)-2-methylphenol, 95% is used in a wide variety of scientific research applications. It is used in the synthesis of various pharmaceuticals, pesticides, and other organic compounds. It is also used in the synthesis of polymers, dyes, and other materials. Additionally, it is used as a catalyst in organic reactions, as a reagent for the synthesis of various organic compounds, and as a solvent for organic reactions.
Propriétés
IUPAC Name |
4-(3-hydroxy-4-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-2-5-13(8-14(10)16)12-6-3-11(9-15)4-7-12/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYUFTLIDKHPMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683704 |
Source


|
| Record name | 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262000-89-4 |
Source


|
| Record name | 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






